

Biological Activity Screening of Ochracenomicin C: A Technical Guide

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Compound of Interest

Compound Name: *Ochracenomicin C*

Cat. No.: *B1247681*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin C is a benz[a]anthraquinone antibiotic isolated from *Amicolatopsis* sp.[1]. As a member of the anthraquinone class of compounds, it holds potential for various biological activities, including antimicrobial and potentially antitumor effects[2][3]. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the biological activity screening of **Ochracenomicin C**. Due to the limited public availability of the specific experimental data from the original 1995 study by Igarashi et al., this document presents generalized protocols and data table templates that can be adapted for the laboratory evaluation of this compound.

Quantitative Data Summary

A thorough search of publicly available scientific literature did not yield the specific quantitative data from the original characterization of **Ochracenomicin C**. The following tables are presented as templates for organizing and presenting experimental data upon the biological screening of **Ochracenomicin C**.

Table 1: Antimicrobial Activity of **Ochracenomicin C** (Template)

Test Organism	Strain	Assay Type	Minimum Inhibitory Concentration (MIC) (µg/mL)	Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus	ATCC 29213	Broth Microdilution	[Insert Data]	[Insert Data]
Escherichia coli	ATCC 25922	Broth Microdilution	[Insert Data]	[Insert Data]
Pseudomonas aeruginosa	ATCC 27853	Broth Microdilution	[Insert Data]	[Insert Data]
Candida albicans	ATCC 90028	Broth Microdilution	[Insert Data]	[Insert Data]
[Other Gram-Positive Bacteria]	[Specify Strain]	[Specify Assay]	[Insert Data]	[Insert Data]
[Other Gram-Negative Bacteria]	[Specify Strain]	[Specify Assay]	[Insert Data]	[Insert Data]

Table 2: Cytotoxicity of **Ochracenomicin C** (Template)

Cell Line	Tissue of Origin	Assay Type	IC50 (µM)
HeLa	Cervical Cancer	MTT Assay	[Insert Data]
A549	Lung Cancer	MTT Assay	[Insert Data]
MCF-7	Breast Cancer	MTT Assay	[Insert Data]
HEK293	Normal Kidney	MTT Assay	[Insert Data]

Experimental Protocols

The following are detailed protocols for key experiments in the biological activity screening of a novel compound like **Ochracenomicin C**.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from established methods for antimicrobial susceptibility testing.

1. Materials and Reagents:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
- Bacterial or fungal inoculums, standardized to 0.5 McFarland turbidity
- **Ochracenomicin C** stock solution (e.g., in DMSO)
- Positive control antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi)
- Negative control (broth only)
- Resazurin solution (for viability indication, optional)

2. Procedure:

- Prepare serial two-fold dilutions of **Ochracenomicin C** in the appropriate broth directly in the 96-well plates. The concentration range should be broad initially (e.g., 256 µg/mL to 0.5 µg/mL) and can be narrowed in subsequent assays.
- Prepare a standardized inoculum of the test microorganism in broth, adjusted to a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Add the microbial inoculum to each well containing the diluted compound.
- Include a positive control (microorganism with a known antibiotic) and a negative control (broth only) on each plate.
- Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

- Determine the MIC, which is the lowest concentration of **Ochracenomicin C** that completely inhibits visible growth of the microorganism. If using a viability dye like resazurin, the MIC is the lowest concentration that prevents a color change.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) against mammalian cell lines.

1. Materials and Reagents:

- 96-well cell culture plates
- Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Ochracenomicin C** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Plate reader capable of measuring absorbance at 570 nm

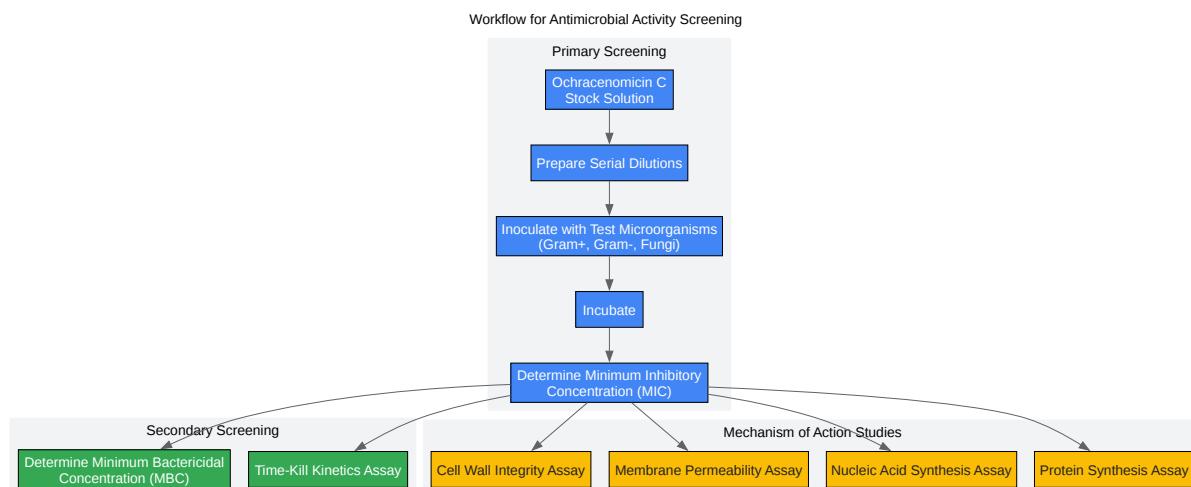
2. Procedure:

- Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **Ochracenomicin C** in complete cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).

- Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Visualizations

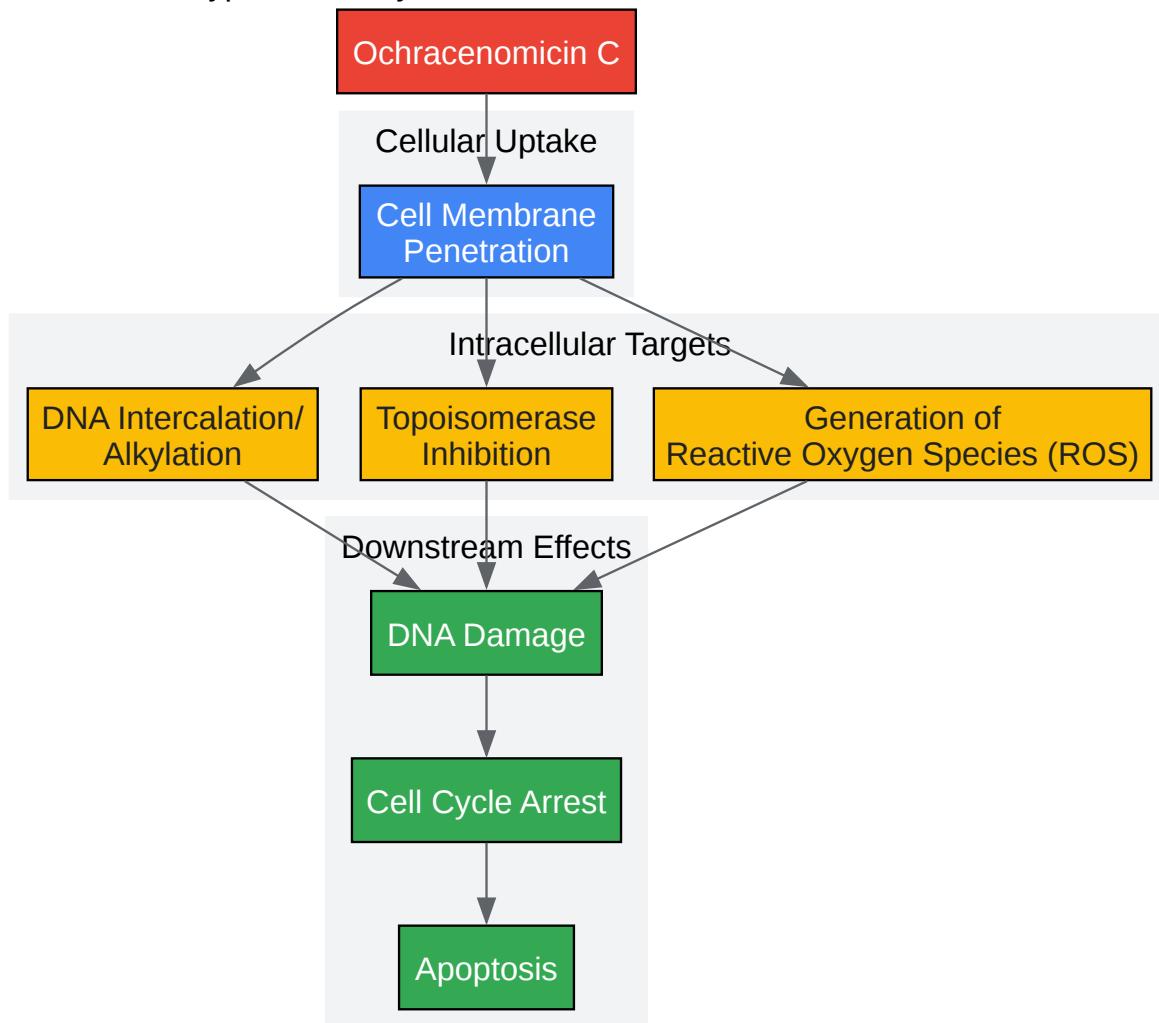
Experimental Workflow for Antimicrobial Screening

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Caption: A generalized workflow for the antimicrobial screening of **Ochraceonomicin C**.

Hypothetical Signaling Pathway for Cytotoxicity

Hypothetical Cytotoxic Mechanism of Ochracenomicin C

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